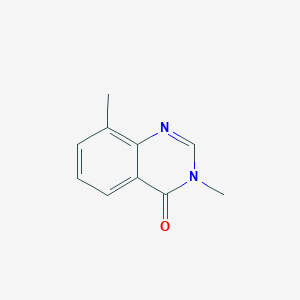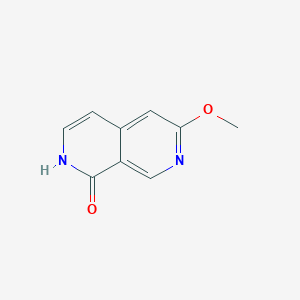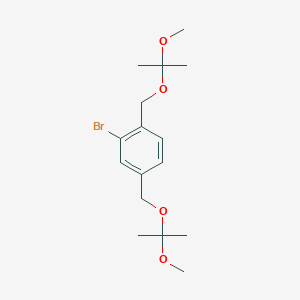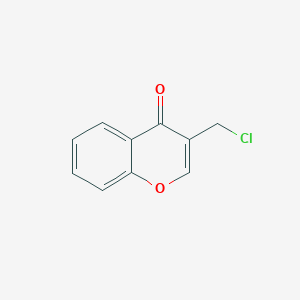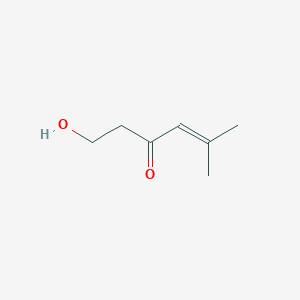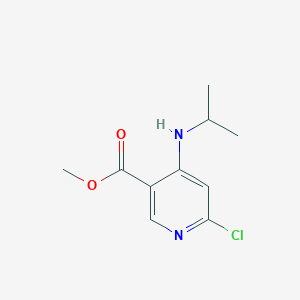![molecular formula C10H14O3 B13979370 7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate CAS No. 125566-99-6](/img/structure/B13979370.png)
7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester is a chemical compound with the molecular formula C11H16O3. It is known for its unique structure, which includes a 7-oxabicyclo[4.1.0]heptane ring system. This compound is used in various industrial applications, particularly in the production of polymers and resins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 7-oxabicyclo[4.1.0]hept-3-yl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various ester derivatives
科学研究应用
2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester has several scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to produce specialty polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a building block in the synthesis of bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties.
作用机制
The mechanism of action of 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The unique 7-oxabicyclo[4.1.0]heptane ring system may also interact with specific enzymes or receptors, influencing biological pathways.
相似化合物的比较
Similar Compounds
- 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo[4.1.0]heptyl methyl ester
- Bis[(3,4-epoxycyclohexyl)methyl] adipate
- 2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Uniqueness
2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester is unique due to its specific ester linkage and the presence of the 7-oxabicyclo[4.1.0]heptane ring system. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the production of high-performance polymers and resins.
属性
CAS 编号 |
125566-99-6 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
7-oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H14O3/c1-6(2)10(11)12-7-3-4-8-9(5-7)13-8/h7-9H,1,3-5H2,2H3 |
InChI 键 |
GDUZPNKSJOOIDA-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OC1CCC2C(C1)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


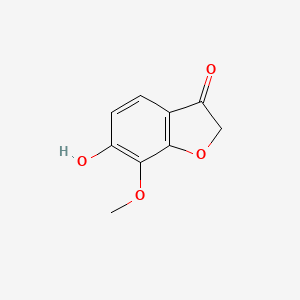
![8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13979304.png)


![Thiazolo[5,4-b]pyridine-2,5-diamine](/img/structure/B13979330.png)

